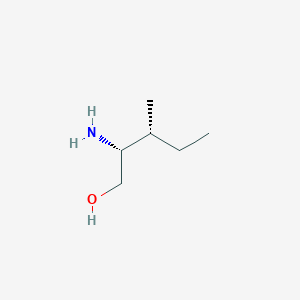

(2R,3R)-2-Amino-3-methylpentan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

133736-94-4; 152786-10-2 |

|---|---|

Molecular Formula |

C6H15NO |

Molecular Weight |

117.192 |

IUPAC Name |

(2R,3R)-2-amino-3-methylpentan-1-ol |

InChI |

InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5-,6+/m1/s1 |

InChI Key |

VTQHAQXFSHDMHT-RITPCOANSA-N |

SMILES |

CCC(C)C(CO)N |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Multi-Step Synthetic Routes

Multi-step syntheses of (2R,3R)-2-Amino-3-methylpentan-1-ol from chiral precursors are foundational to its production. These routes are characterized by the strategic manipulation of functional groups and the use of protecting groups to ensure the desired stereochemical outcome.

Precursor-Based Approaches from Chiral Amino Acids or Amino Alcohols

The most common and efficient precursor for the synthesis of this compound is the naturally occurring amino acid L-isoleucine, which possesses the required (2S,3S) stereochemistry that can be converted to the desired (2R,3R) configuration in the final product. The synthesis typically begins with the protection of the amino group of L-isoleucine, often as a carbamate (B1207046) derivative such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), to prevent unwanted side reactions. The carboxylic acid moiety is then activated, commonly by conversion to a mixed anhydride (B1165640) or an ester, to facilitate reduction.

Strategic Functional Group Manipulations for Stereocontrol

Control of stereochemistry is paramount in the synthesis of this compound. The reduction of the activated carboxyl group of the protected L-isoleucine is a critical step where the stereocenter at C2 is preserved. This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride. The choice of reducing agent and reaction conditions is crucial to prevent racemization and ensure high diastereoselectivity.

Another key strategy involves the manipulation of functional groups to invert or retain stereochemistry as needed. For instance, if starting from a precursor with a different stereoconfiguration, strategic use of reactions like the Mitsunobu reaction can be employed to invert a stereocenter to achieve the desired (2R,3R) configuration.

Protection-Deprotection Strategies in Synthesis

The use of protecting groups is integral to the multi-step synthesis of this compound. The amino group of the starting L-isoleucine is typically protected to prevent its interference with the reduction of the carboxylic acid. Common protecting groups for amines include Boc and Cbz, which are stable under the reduction conditions but can be readily removed in the final steps of the synthesis.

The hydroxyl group of the resulting amino alcohol may also be protected, for example, as a silyl (B83357) ether, to allow for further functionalization of the molecule if required. The selection of protecting groups is guided by the principle of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others.

| Protecting Group | Abbreviation | Protection of | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Amino group | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Amino group | Hydrogenolysis (e.g., H2, Pd/C) |

| Silyl ethers | e.g., TBDMS | Hydroxyl group | Fluoride ions (e.g., TBAF) |

Stereoselective and Asymmetric Synthesis

To achieve high enantiomeric purity, stereoselective and asymmetric synthetic methods are employed. These methods are designed to selectively produce the desired (2R,3R) stereoisomer.

Asymmetric Reduction Methods (e.g., Lithium Aluminum Hydride from Isoleucine)

The direct reduction of the carboxylic acid of N-protected L-isoleucine using lithium aluminum hydride (LiAlH4) is a common and effective method for the synthesis of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the hydride reagent and minimize side reactions. The stereochemistry at the α- and β-carbons of the L-isoleucine is retained during the reduction, directly yielding the desired (2R,3R)-amino alcohol after deprotection.

Table of Asymmetric Reduction Data:

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Product Configuration | Diastereomeric Excess (%) |

| N-Boc-L-isoleucine | LiAlH4 | THF | 0 to rt | (2R,3R) | >98 |

| N-Cbz-L-isoleucine | LiAlH4 | THF | 0 to rt | (2R,3R) | >98 |

Chiral Auxiliary-Mediated Approaches in Pentan-1-ol Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis to control the stereochemical outcome of a reaction. In the context of synthesizing this compound, a chiral auxiliary can be attached to a prochiral substrate to direct the stereoselective formation of the new chiral centers.

One approach involves the use of a chiral auxiliary, such as an Evans oxazolidinone, attached to a pentanoyl derivative. The chiral auxiliary guides the diastereoselective alkylation or aldol (B89426) reaction to set the desired stereochemistry at C3. Subsequent amination and reduction steps, followed by the removal of the chiral auxiliary, would yield the target amino alcohol. While this approach is synthetically more complex, it offers a high degree of stereocontrol and is applicable to the synthesis of a wide range of chiral amino alcohols.

Asymmetric Catalysis in Stereocontrolled Reactions

Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral molecules like vicinal amino alcohols. These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A prominent example of a powerful asymmetric catalytic method for preparing 1,2-amino alcohols is the Sharpless Asymmetric Aminohydroxylation. This reaction installs both the amino and hydroxyl groups across a double bond in a stereocontrolled manner. Although a direct application to a precursor of this compound is not extensively documented in readily available literature, the principle can be applied to a suitable alkene precursor. For instance, a short-step, asymmetric synthetic route was developed for a strategically protected 3-hydroxyaspartic acid derivative using Sharpless asymmetric aminohydroxylation of trans-ethyl cinnamate (B1238496) as a key step nih.gov. This highlights the potential of such methods for creating the required stereocenters with high fidelity.

The reaction would typically involve the following parameters:

| Parameter | Description |

|---|---|

| Catalyst System | An osmium catalyst in conjunction with a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine). |

| Nitrogen Source | A chloramine (B81541) salt, such as Chloramine-T or N-bromoacetamide. |

| Substrate | An appropriately substituted alkene precursor that would yield the isoleucinol backbone. |

| Outcome | Formation of a vicinal amino alcohol with two new stereocenters, the configuration of which is dictated by the choice of the chiral ligand. |

Chemo-Enzymatic Synthesis and Kinetic Resolution Techniques

Chemo-enzymatic strategies leverage the high selectivity of enzymes for specific steps within a chemical synthesis sequence, offering a powerful route to optically pure compounds. For the synthesis of molecules structurally related to this compound, such as isoleucine diastereomers, enzymatic processes are particularly effective.

A patented method describes the production of single diastereomers of isoleucine using a D-hydantoinase enzyme. google.com This process involves the stereoselective hydrolysis of a diastereomeric mixture of hydantoins. The unreacted hydantoin (B18101) can then be separated, allowing for the isolation of a single stereoisomer of the N-carbamoyl amino acid, which is a direct precursor to the desired amino acid. The amino acid can subsequently be reduced to the corresponding amino alcohol.

Key Steps in Chemo-Enzymatic Isoleucine Synthesis google.com

Hydantoin Formation: (R)-2-methylbutyraldehyde is converted into a diastereomeric mixture of D-isoleucine hydantoin and L-allo-isoleucine hydantoin.

Enzymatic Resolution: The mixture is treated with a D-hydantoinase, which selectively hydrolyzes the D-isoleucine hydantoin to N-carbamoyl-D-isoleucine.

Separation & Conversion: The resulting N-carbamoyl-D-isoleucine is separated and can be decarbamoylated to yield D-isoleucine, which can then be chemically reduced to D-isoleucinol.

This approach demonstrates how enzymatic kinetic resolution can be a pivotal step in a synthetic pathway to access specific stereoisomers of isoleucine and its derivatives.

Diastereoselective Reactions (e.g., Aldol, Mannich, Claisen Rearrangement)

Diastereoselective reactions are fundamental in organic synthesis for establishing the relative configuration of multiple stereocenters in a single transformation. The Mannich reaction, in particular, is a classic and effective method for synthesizing β-amino carbonyl compounds, which are direct precursors to 1,2-amino alcohols.

A recent synthesis of (2S,3R,4R)-4,5-dihydroxy isoleucine (DHIle), a complex derivative of isoleucine, effectively utilized a proline-catalyzed Mannich reaction. acs.org In this key step, an iminoester was reacted with 2-butanone (B6335102) to afford the desired γ-keto-L-allo-isoleucine with high diastereoselectivity (>95%). acs.org The resulting keto-amino ester contains the core stereochemical framework, which can be further elaborated. Subsequent reduction of the ketone and ester functionalities would yield the target amino alcohol structure.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Diastereoselectivity |

|---|---|---|---|---|---|

| p-methoxyphenyl-iminoester | 2-Butanone | Proline | Ethanol (B145695) | γ-keto-L-allo-isoleucine | >95% (syn) |

This type of substrate-controlled or catalyst-controlled diastereoselective reaction is crucial for building complex molecules from simple, achiral starting materials or for modifying existing chiral molecules like amino acids. rsc.orgaalto.fi

Emerging Synthetic Approaches

The field of organic synthesis is continually evolving, with new methodologies offering milder conditions, higher efficiency, and novel reaction pathways.

Photoredox Catalysis in Amino Alcohol Preparation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. nih.govdiva-portal.org This strategy has been successfully applied to the synthesis of unnatural α-amino acids through the addition of carbon-centered radicals to imine derivatives.

The general approach involves the following steps:

Radical Generation: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a radical precursor (e.g., a carboxylic acid or an alkyl oxalate) to generate a carbon-centered radical. nih.govresearchgate.net

Radical Addition: The generated radical adds to a suitable acceptor, such as a chiral N-sulfinyl imine derived from glyoxylate. nih.gov The chiral auxiliary on the imine directs the stereochemical outcome of the addition.

Product Formation: The resulting radical intermediate is then reduced and protonated to yield the final α-amino acid derivative with high stereoselectivity.

While a direct synthesis of this compound using this method has not been specifically reported, the platform is highly versatile. By selecting an appropriate radical precursor that can generate a sec-butyl radical and coupling it with a chiral glycinate-derived imine, one could construct the isoleucine backbone. Subsequent reduction of the ester group would furnish the target amino alcohol. This approach represents a state-of-the-art, atom-economical method for accessing highly functionalized and structurally diverse amino acids and their derivatives. researchgate.net

Chemical Transformations and Reaction Mechanisms

Reactivity of the Amino Group

The primary amino group (-NH₂) at the C2 position is a potent nucleophile, readily participating in a variety of substitution and derivatization reactions. The steric hindrance caused by the adjacent methyl group at C3 can influence the regioselectivity and diastereoselectivity of these transformations.

Nucleophilic Substitution Processes and Derivatization

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a strong nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to the derivatization of (2R,3R)-2-Amino-3-methylpentan-1-ol. Such reactions are crucial in synthetic organic chemistry for creating more complex molecules. cymitquimica.com The stereochemistry of the molecule can lead to high diastereoselectivity in these substitution reactions.

Alkylation Reactions (e.g., with Alkyl Halides)

The amino group can be alkylated through reaction with alkyl halides. In this Sɴ2 reaction, the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary or tertiary amine, or even a quaternary ammonium (B1175870) salt with successive alkylations. The reaction conditions, such as the solvent and base used, can be optimized to control the degree of alkylation. The use of protecting groups on the hydroxyl function may be necessary to prevent side reactions.

Table 1: Representative Alkylation Reaction

| Reactant | Reagent | Product Type | Significance |

|---|

Acylation Reactions (e.g., with Acyl Chlorides)

Acylation of the amino group with reagents like acyl chlorides or acid anhydrides is a common transformation that yields stable amide derivatives. This reaction is typically rapid and exothermic. For instance, benzoylation under Schotten-Baumann conditions is a known method for derivatizing amino alcohols, and the stereochemistry of this compound influences the diastereoselectivity of the product. These acylation reactions are fundamental in peptide synthesis and the creation of various functional materials.

Table 2: Representative Acylation Reaction

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acyl Chloride (e.g., Acetyl Chloride) | (2R,3R)-N-Acetyl-2-amino-3-methylpentan-1-ol | Nucleophilic Acyl Substitution |

Reactivity of the Hydroxyl Group

The primary hydroxyl group (-OH) at the C1 position also serves as a key site for chemical transformations, primarily involving oxidation to carbonyl compounds.

Oxidation Reactions to Carbonyls

The primary alcohol functionality of this compound can be oxidized to form the corresponding aldehyde, (2R,3R)-2-amino-3-methylpentanal, or further to the carboxylic acid, (2R,3R)-2-amino-3-methylpentanoic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage, while stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃) can lead to the carboxylic acid. The presence of the amino group may require protection prior to oxidation to avoid undesired side reactions.

Table 3: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Product Type |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | (2R,3R)-2-Amino-3-methylpentanal nih.gov | Aldehyde |

Reduction Reactions to Amines

Direct reduction of the hydroxyl group to an amine is not a chemically feasible one-step reaction. Such a transformation would necessitate a multi-step synthetic sequence. Typically, this conversion involves first activating the hydroxyl group by converting it into a good leaving group, such as a tosylate or a halide. This is followed by a nucleophilic substitution reaction with an amine source, like ammonia (B1221849) or an azide (B81097) followed by reduction. For example, chlorination of a related amino alcohol with thionyl chloride, followed by reduction with a hydride source like zinc borohydride, results in the formation of the corresponding amine. google.com This process constitutes a formal replacement of the hydroxyl group with an amino group, proceeding through intermediate steps rather than a direct reduction.

Stereochemical Analysis and Chiral Recognition

Absolute Configuration Assignment

The definitive assignment of the absolute configuration of chiral molecules is paramount for understanding their chemical and biological properties. For (2R,3R)-2-Amino-3-methylpentan-1-ol, the configuration is most commonly established by its synthetic origin from D-isoleucine, which possesses the same (2R,3R) stereochemistry. This "chiral pool" approach is a cornerstone of stereoselective synthesis.

The absolute stereochemistry of the final amino alcohol product can be unequivocally confirmed using single-crystal X-ray crystallography. rsc.orgweizmann.ac.il This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of each atom and thus confirming the R-configuration at both the C2 and C3 centers. While X-ray crystallography is considered the gold standard, its application depends on the ability to grow a suitable single crystal of the compound or a derivative.

In cases where single crystals are unattainable, the absolute configuration can be determined or corroborated by other means. These include:

NMR Spectroscopy: Advanced NMR techniques, such as the formation of diastereomeric esters with a chiral derivatizing agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used to assign the absolute configuration. hebmu.edu.cnresearchgate.net

Optical Rotation: Comparison of the specific optical rotation of the synthesized compound with known values for enantiomerically pure standards can also serve as verification of the absolute configuration.

The existence of two stereogenic centers in 2-Amino-3-methylpentan-1-ol means that four distinct stereoisomers are possible. These isomers exist as two pairs of enantiomers.

| Stereoisomer | Relationship to (2R,3R) | Chirality at C2 | Chirality at C3 |

| This compound | Reference Compound | R | R |

| (2S,3S)-2-Amino-3-methylpentan-1-ol | Enantiomer | S | S |

| (2R,3S)-2-Amino-3-methylpentan-1-ol | Diastereomer | R | S |

| (2S,3R)-2-Amino-3-methylpentan-1-ol | Diastereomer | S | R |

The synthesis of the (2R,3R) isomer with high purity relies on stereocontrolled methods. The most common route involves the reduction of the carboxylic acid group of the amino acid D-isoleucine. Since this reduction does not affect the existing chiral centers at C2 and C3, the stereochemistry of the starting material is directly transferred to the product. This strategy effectively bypasses the difficult task of separating a mixture of all four stereoisomers. google.com

Enantiomeric and Diastereomeric Purity Assessment

Ensuring the stereochemical purity of this compound is critical for its use in stereoselective applications. The levels of the other three stereoisomers must be accurately quantified. Chiral chromatography is the primary tool for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers and diastereomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Key analytical methods include:

Chiral HPLC: Columns such as those with polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective in separating the stereoisomers of amino alcohols.

Chiral GC: For volatile derivatives of the amino alcohol, capillary GC columns with chiral stationary phases, such as cyclodextrin (B1172386) derivatives (e.g., Cyclodex B) or chiral metal complexes, can provide excellent separation. orgsyn.orgsci-hub.se This allows for the determination of both enantiomeric excess (ee) and diastereomeric excess (de).

The table below summarizes the analytical techniques used for purity assessment.

| Analytical Technique | Principle | Application | Reference |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of all four stereoisomers. | |

| Chiral GC | Separation of volatile derivatives on a chiral capillary column. | Determination of enantiomeric and diastereomeric purity. | sci-hub.se |

| Complexation Gas Chromatography | Forms transient diastereomeric complexes with a chiral metal chelate in the stationary phase. | High-precision analysis of stereoisomeric composition. | orgsyn.org |

Chiral Recognition in Synthetic Pathways

This compound is a valuable chiral building block in asymmetric synthesis. bldpharm.com Its defined stereochemistry is recognized and utilized to control the formation of new stereocenters in subsequent reactions.

A prominent application is in the synthesis of chiral ligands for transition-metal catalysis. For instance, amino alcohols of this type can be used to prepare C2-symmetric ligands. These ligands coordinate to a metal center (e.g., Ruthenium), creating a chiral catalytic environment. sci-hub.se When this chiral catalyst is used in a reaction, such as the asymmetric transfer hydrogenation of a prochiral ketone, it preferentially produces one enantiomer of the product alcohol. The stereochemistry of the this compound backbone is directly responsible for the facial selectivity of the hydride attack on the ketone, demonstrating a clear instance of chiral recognition. sci-hub.se

Isomeric Interconversions and Epimerization Studies

The stereochemical stability of the chiral centers in this compound is a crucial consideration. Epimerization, the change in configuration at one of multiple stereocenters, would compromise its stereochemical purity. The C2 center, being adjacent to the amino group, is generally more susceptible to epimerization than the C3 center.

Studies on the parent amino acid, isoleucine, have shown that the C2 center can epimerize under certain conditions, such as treatment with strong bases or during specific synthetic manipulations. google.comresearchgate.net For example, in the synthesis of isoleucine hydantoins, conditions can be established that permit the epimerization of the C5 center of the hydantoin (B18101) ring (which corresponds to C2 of the amino acid), a phenomenon that can be exploited in dynamic kinetic resolution processes. google.com This suggests that reactions involving the activation of the C2-H bond or the amino group of this compound must be carefully controlled to prevent unwanted isomeric interconversion. Unintended epimerization has also been observed in other systems during reactions like the Horner-Wittig olefination. clockss.org

Advanced Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H-NMR and ¹³C-NMR are utilized to map the carbon and proton framework of (2R,3R)-2-Amino-3-methylpentan-1-ol.

¹H-NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals for the methyl, ethyl, methine, and methylene (B1212753) protons. For instance, in a related compound, (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, a multiplet for the two methyl groups (CH₃) is observed in the range of δ 0.75–0.90 ppm, and a double doublet for one of the methylene protons next to the hydroxyl group (CH₂OH) appears at δ 3.57 ppm. Two-dimensional NMR experiments like COSY and HSQC can further resolve overlapping signals and confirm the connectivity between protons and their attached carbons.

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its electronic environment.

A representative, though not specific to the (2R,3R) isomer, ¹³C-NMR spectrum is available for 2-Amino-3-methylpentan-1-ol. nih.gov The specific shifts for the (2R,3R) isomer would be influenced by its stereochemistry.

| ¹H-NMR Data for a Related Isoleucinol Derivative | |

| Assignment | Chemical Shift (δ, ppm) |

| CH₃ | 0.75–0.90 (m, 6H) |

| CH₂OH | 3.57 (dd, J = 3.27, 10.64 Hz, 1H) |

| Note: Data for (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride in CDCl₃. |

| ¹³C-NMR Data for 2-Amino-3-methylpentan-1-ol | |

| Source | Availability |

| W. Robien, Inst. of Org. Chem., Univ. of Vienna | Available in PubChem nih.gov |

| Note: This data is for the general structure and not specific to the (2R,3R) stereoisomer. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uzh.ch The IR spectrum of this compound will display characteristic absorption bands corresponding to the O-H, N-H, and C-H bonds. Alcohols typically show a broad peak for the O-H stretch between 3200 and 3650 cm⁻¹. uzh.ch The N-H stretching of the primary amine group would also be expected in a similar region, while C-H stretching vibrations appear around 2840-3000 cm⁻¹. uzh.ch A vapor phase IR spectrum for the general structure of 2-Amino-3-methylpentan-1-ol is available. nih.govnih.gov

| Typical IR Absorption Frequencies for Functional Groups | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Alcohol) | 3200 - 3650 (Broad) uzh.ch |

| N-H (Amine) | ~3300 - 3500 |

| C-H (Alkane) | 2840 - 3000 uzh.ch |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. uzh.ch It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula. uzh.ch For this compound (C₆H₁₅NO), the expected exact mass would be approximately 117.1154 g/mol . nih.gov The mass spectrum will also show fragmentation patterns that can help to confirm the structure. Common fragments for 2-Amino-3-methylpentan-1-ol include m/z values of 86, 60, and 30. nih.gov

| Mass Spectrometry Data for 2-Amino-3-methylpentan-1-ol | |

| Molecular Formula | C₆H₁₅NO nih.gov |

| Molecular Weight | 117.19 g/mol nih.gov |

| Top Peak (m/z) | 60 nih.gov |

| 2nd Highest Peak (m/z) | 86 nih.gov |

| 3rd Highest Peak (m/z) | 30 nih.gov |

Chromatographic Methods for Purity and Stereoisomer Analysis

Chromatographic techniques are essential for separating the components of a mixture and are particularly vital for determining the purity and stereoisomeric composition of chiral compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial method for separating enantiomers. By using a chiral stationary phase (CSP), it is possible to resolve the different stereoisomers of 2-Amino-3-methylpentan-1-ol. This technique is frequently used to determine the enantiomeric excess (ee) of a sample, which is a measure of its stereochemical purity. For example, in the synthesis of related chiral β-sec-alkyl vicinal amino alcohols, chiral HPLC with a CHIRALCEL IC-H column was used to determine the enantiomeric excess. rsc.org The separation of enantiomers of a related compound, (2R,3R)/(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, has also been achieved using a chiral HPLC column. google.com

| Chiral HPLC in the Analysis of Related Compounds | |

| Application | Details |

| Determination of enantiomeric excess of β-sec-alkyl vicinal amino alcohols | CHIRALCEL IC-H column, 20% iPrOH in hexanes, 1.0 mL/min, 254 nm UV detector. rsc.org |

| Resolution of (2R,3R) and (2S,3S) enantiomers | Separation on a chiral HPLC column. google.com |

Optical Methods

Optical methods are instrumental in the characterization of chiral molecules such as this compound. These techniques exploit the interaction of chiral substances with plane-polarized light to provide information about their stereochemistry.

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property of non-racemic solutions of chiral compounds. It is defined as the rotation of the plane of polarization of linearly polarized light as it passes through a sample of a chiral substance. egyankosh.ac.in This phenomenon arises from the differential interaction of the chiral molecule with the left- and right-circularly polarized components of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined experimental conditions.

The isomer that rotates the plane of polarized light to the right (clockwise) is termed dextrorotatory and is denoted by a (+) or (d) prefix. Conversely, the isomer that rotates the plane to the left (counter-clockwise) is termed levorotatory and is denoted by a (-) or (l) prefix. egyankosh.ac.in Enantiomers, which are non-superimposable mirror images of each other, will rotate the plane of polarized light by an equal magnitude but in opposite directions. savemyexams.com A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. savemyexams.com

The measured optical rotation is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. savemyexams.com To standardize these measurements, the specific rotation ([α]) is calculated.

In academic research, optical rotation measurements are a critical tool for determining the enantiomeric purity and confirming the absolute configuration of a synthesized or isolated chiral compound, such as this compound.

Research Findings:

While specific optical rotation data for this compound is not abundantly available in publicly accessible literature, data for its enantiomer, (2S,3S)-2-Amino-3-methylpentan-1-ol (also known as L-Isoleucinol), has been reported. For instance, a commercially available sample of (S)-(+)-Isoleucinol with 97% purity exhibits a specific rotation of [α]20/D +4.0° at a concentration of 1.6 g/100mL in ethanol (B145695). sigmaaldrich.com Based on the principle that enantiomers have equal and opposite optical rotations, it can be inferred that the specific rotation of this compound would be approximately -4.0° under the same conditions.

For context, the parent amino acids, D-isoleucine and L-isoleucine, from which these amino alcohols can be derived, have been extensively studied. D-Isoleucine, with the (2R,3R) configuration, is reported to have a specific rotation of -39.0° (c=5 in 5M aq. HCl). thermofisher.com Its enantiomer, L-isoleucine, with the (2S,3S) configuration, correspondingly shows a positive specific rotation under similar acidic conditions, with values reported in the range of +38.9° to +41.8° (c=4 in 6M HCl). glentham.comhimedialabs.com It is important to note that the solvent and the presence of ionizable groups significantly influence the measured optical rotation.

The following interactive data table summarizes the reported optical rotation values for the stereoisomers of 2-Amino-3-methylpentan-1-ol and its parent amino acids.

Table 1: Optical Rotation Data for Isoleucinol and Isoleucine Stereoisomers

| Compound Name | Stereoconfiguration | Specific Rotation ([α]) | Conditions | Reference(s) |

| (2S,3S)-2-Amino-3-methylpentan-1-ol | (2S,3S) | +4.0° | c = 1.6 in ethanol, 20°C, D-line | sigmaaldrich.com |

| This compound | (2R,3R) | -4.0° (inferred) | c = 1.6 in ethanol, 20°C, D-line | |

| D-Isoleucine | (2R,3R) | -39.0° | c = 5 in 5M aq. HCl | thermofisher.com |

| L-Isoleucine | (2S,3S) | +38.9° to +41.8° | c = 4 in 6M HCl, 20°C | glentham.comhimedialabs.com |

| L-Isoleucine | (2S,3S) | +39.5° to +41.5° | 20°C, D-line | carlroth.com |

Applications As a Chiral Building Block in Organic Synthesis

Synthesis of Complex Organic Molecules

The defined stereochemistry of (2R,3R)-2-amino-3-methylpentan-1-ol is instrumental in controlling the stereochemical outcome of synthetic routes, a critical aspect in the synthesis of biologically active complex molecules. cymitquimica.com Chiral building blocks like this amino alcohol are used as intermediates to construct specific portions of a larger target molecule, ensuring the final product has the correct three-dimensional arrangement necessary for its function. ontosight.ai For example, related chiral amino alcohols are employed in multi-step syntheses to create complex structures such as isoquinolinecarboxamides, where the chirality of the starting material directs the formation of specific stereoisomers of the final product. acs.org The bifunctional nature of the compound allows it to be incorporated into a growing molecular framework through sequential or selective reactions of its amino and hydroxyl groups. ontosight.ai

Role in Pharmaceutical Intermediate Synthesis

Chiral amino alcohols are significant intermediates in the pharmaceutical industry due to their prevalence in the structures of many active pharmaceutical ingredients (APIs). cymitquimica.comontosight.ai this compound and its enantiomer serve as key fragments for building drug candidates. The hydrochloride salt form of these amino alcohols is often used to improve stability and solubility in polar solvents, which is advantageous for pharmaceutical processing. The structural backbone of isoleucinol is found in various complex therapeutic agents. For instance, derivatives of amino acids and their reduced alcohol forms are used in the synthesis of drugs like Valbenazine, a treatment for hyperkinetic movement disorders, highlighting the importance of this chemical scaffold in medicinal chemistry. google.com

Examples of Pharmaceutical Scaffolds from Chiral Amino Alcohols

| Starting Amino Alcohol Derivative | Resulting Pharmaceutical Intermediate/Scaffold | Therapeutic Area |

|---|---|---|

| Boc-L-valinal (related amino aldehyde) | Intermediate for (3R)-1,2,3,4-Tetrahydroisoquinolinecarboxamides | Opioid Receptor Modulators |

| (2S,3S)-2-Amino-3-methyl-1-pentanol | L-Isoleucinol, a biochemical reagent for research | General Research |

(Data sourced from acs.orggoogle.com)

Precursor in Agrochemical Synthesis

The utility of this compound extends to the agrochemical field. ontosight.ai Many modern pesticides and herbicides are chiral molecules, and their biological activity is often dependent on a specific enantiomer. Using enantiomerically pure building blocks like D-isoleucinol can lead to the development of more effective and selective agrochemicals. ontosight.ai This approach can reduce the environmental impact by lowering the required application rates, as the inactive enantiomers that contribute to the environmental load are eliminated from the formulation. google.com The amino alcohol can serve as a precursor for various agrochemicals, where its structure is incorporated to achieve the desired biological effect on pests or weeds. ontosight.ai

Utilization in Peptide Chemistry and Synthesis

As the alcohol analog of the amino acid D-isoleucine, this compound (D-isoleucinol) is of particular interest in peptide chemistry. cymitquimica.comnih.gov It can be used to synthesize peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. Incorporating isoleucinol at the C-terminus of a peptide sequence produces a peptide alcohol, a modification that can alter the peptide's biological activity and resistance to degradation by cellular enzymes. This makes it a valuable tool for developing peptide-based drugs and biochemical probes. cymitquimica.comcymitquimica.com

Development of Compound Libraries

This compound is an ideal scaffold for the construction of compound libraries for high-throughput screening in drug discovery. Its two functional groups (amine and alcohol) can be reacted with a wide variety of reagents to generate a large and diverse set of new chemical entities. bldpharm.com By starting with a defined stereocenter, chemists can ensure that the resulting library is composed of stereochemically pure compounds. This is highly advantageous for screening, as the biological activity of enantiomers can differ significantly. These libraries of chiral molecules are then tested against biological targets to identify new lead compounds for drug development.

Formation of Heterocyclic Compounds (e.g., Morpholines, Piperazines, Thiomorpholines)

The 1,2-amino alcohol structure of this compound makes it a versatile precursor for the synthesis of various saturated heterocyclic compounds. upertis.ac.id The amino and hydroxyl groups can react intramolecularly with a suitable bifunctional reagent to form a ring. For example, reaction with a dielectrophile can lead to the formation of substituted morpholines or piperazines. Recent research has shown that β- and γ-amino alcohols can be used to synthesize complex fused heterocyclic systems, such as decahydro- Current time information in Bangalore, IN.oxazino[2,3-j] cymitquimica.comCurrent time information in Bangalore, IN.naphthyridin-6-ones, through intramolecular cyclization reactions. nih.gov This demonstrates the utility of amino alcohols in creating diverse and complex three-dimensional heterocyclic scaffolds. google.comnih.gov

Heterocycle Formation from Amino Alcohols

| Amino Alcohol Type | Reagent Type | Resulting Heterocycle |

|---|---|---|

| 1,2-Amino alcohol | Dihalide (e.g., 1,2-dichloroethane) | Substituted Piperazine |

| 1,2-Amino alcohol | Carbonyl equivalent (e.g., Phosgene) | Substituted Oxazolidinone |

(Data based on principles from upertis.ac.idnih.gov)

Application as a Sulfonylation Reagent

The enantiomer, (2S,3S)-2-amino-3-methylpentan-1-ol, is noted for its use as a biochemical reagent that can function as a sulfonylation reagent. targetmol.com This reactivity is inherent to the functional groups and not dependent on the specific stereochemistry, implying that the (2R,3R) isomer can be used similarly. In this application, the hydroxyl group of the amino alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate. The resulting compound can then be used to transfer the sulfonyl group to another molecule. Alternatively, the amino group can be sulfonylated to form a sulfonamide, a common functional group in many pharmaceuticals.

Derivatization Chemistry and Analogue Development

Synthesis of Salt Forms for Research Applications (e.g., Hydrochloride)

For research and practical applications, amino alcohols like (2R,3R)-2-Amino-3-methylpentan-1-ol are often converted into their salt forms to enhance stability, crystallinity, and solubility in polar solvents. The most common salt form is the hydrochloride salt.

The synthesis of this compound hydrochloride is a straightforward acid-base reaction. Typically, the free base of the amino alcohol is dissolved in a suitable anhydrous solvent, such as ethanol (B145695) or diethyl ether. Anhydrous hydrogen chloride (HCl), either as a gas or as a solution in an anhydrous solvent, is then added to the amino alcohol solution. The reaction results in the protonation of the primary amino group to form the ammonium (B1175870) chloride salt. The resulting hydrochloride salt often precipitates from the solution and can be isolated by filtration and further purified by crystallization. This process can improve the compound's purity, with commercial preparations often exceeding 99%. The formation of the hydrochloride salt is a common step in the synthesis of more complex molecules where a stable and easy-to-handle form of the amino alcohol is required. google.com

Table 1: Synthesis of this compound Hydrochloride

| Reactant | Reagent | Solvent | Product |

|---|

Preparation of N-Substituted Amino Alcohol Derivatives

The primary amino group in this compound is a key site for derivatization, allowing for the synthesis of a variety of N-substituted derivatives. These derivatives are important intermediates in the synthesis of complex target molecules.

One common modification is N-alkylation. For example, the synthesis of N,N-dimethylated analogues, such as those used in the preparation of the analgesic Tapentadol, involves the introduction of two methyl groups onto the nitrogen atom. google.comgoogle.com This can be achieved through various methods, including reductive amination or reaction with a methylating agent.

Another approach to N-substitution involves the formation of amides or the coupling with other molecules. For instance, the amine can be reacted with carboxylic acids or their derivatives to form amides. In the development of κ opioid receptor antagonists, a similar amino alcohol fragment, (2S)-2-amino-3-methylbutane, is coupled with a carboxylic acid to form a larger, more complex molecule. nih.gov This type of coupling reaction, often facilitated by coupling agents like HBTU or EDC·HCl, is a fundamental strategy in medicinal chemistry. nih.gov Furthermore, the amino group can be used in the synthesis of heterocyclic systems, such as in the preparation of nitrogen-substituted aminotetralins. google.com

Development of Sulfonylated Derivatives

Sulfonylation of the amino group in this compound leads to the formation of sulfonamides. Sulfonamides are a significant class of compounds in medicinal chemistry and can also serve as protecting groups in organic synthesis. The general synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

While specific examples of sulfonylated derivatives of this compound are not prevalent in the provided literature, the general methodology is well-established. For instance, the synthesis of N-sulfonylated diaminosuccinate derivatives has been reported, highlighting the utility of the sulfonamide linkage in creating chiral auxiliaries. researchgate.net The synthesis of various sulfonamide derivatives, including those with heterocyclic cores like benzo[d]thiazole, demonstrates the broad applicability of this reaction. theses.cz The reaction conditions can be tailored to accommodate a wide range of substrates.

Table 2: General Synthesis of Sulfonamide Derivatives

| Amine | Sulfonylating Agent | Product |

|---|

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of this compound is a key strategy in drug discovery and development to explore structure-activity relationships. These analogues may feature variations in the carbon backbone, stereochemistry, or the nature and position of functional groups.

A notable example of a structurally related compound is Tapentadol, a centrally-acting analgesic. The synthesis of Tapentadol and its intermediates involves precursors that share a similar structural framework with this compound. google.comgoogle.comgoogle.comgoogle.com These synthetic routes often employ stereospecific reactions to control the configuration of the chiral centers. google.comgoogle.com

Other research has focused on incorporating similar amino alcohol structures into larger molecular scaffolds. For example, analogues of the κ opioid receptor antagonist JDTic have been synthesized using building blocks derived from amino alcohols. nih.gov In another study, (3R)-3-amino-4-methyl-pentan-1-ol, a close structural analogue, was used in a Meyers' lactamization reaction to produce complex tricyclic spiro-lactams. mdpi.com These examples underscore the value of this compound and its related structures as versatile chiral building blocks in the synthesis of diverse and complex molecules.

Theoretical and Computational Studies

Conformational Analysis and Molecular Modeling

The three-dimensional structure and conformational flexibility of (2R,3R)-2-Amino-3-methylpentan-1-ol are critical determinants of its chemical and biological activity. Conformational analysis and molecular modeling are used to predict the most stable arrangements of the molecule's atoms in space.

The presence of a hydroxyl (-OH) and an amino (-NH2) group allows for the formation of intramolecular hydrogen bonds. These interactions significantly influence the molecule's preferred conformation. Computational studies on similar small amino alcohols, such as 2-amino-2-methyl-1,3-propanediol, have utilized Density Functional Theory (DFT) methods like B3LYP to identify multiple stable conformers, often stabilized by such intramolecular hydrogen bonding. researchgate.net For this compound, the relative orientation of the amino, hydroxyl, ethyl, and methyl groups around the chiral centers dictates the potential for these stabilizing interactions.

Molecular dynamics (MD) simulations can further elucidate the conformational landscape in different environments, such as in aqueous solution. Studies on the parent amino acid, isoleucine, have used MD to explore its interaction with other molecules, revealing how its structure adapts to form stable complexes. mdpi.comnih.gov These simulations model the molecule's movements over time, providing a dynamic picture of its conformational preferences.

Table 1: Computed Molecular Properties for 2-Amino-3-methylpentan-1-ol Isomers This table presents theoretically calculated data for stereoisomers of 2-amino-3-methylpentan-1-ol, illustrating key parameters used in molecular modeling.

| Property | Value (for (2S,3S)-isomer) | Method/Source |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | Computational Chemistry Data chemscene.com |

| logP (Octanol-Water Partition Coeff.) | 0.3521 | Computational Chemistry Data chemscene.com |

| Hydrogen Bond Acceptors | 2 | Computational Chemistry Data chemscene.com |

| Hydrogen Bond Donors | 2 | Computational Chemistry Data chemscene.com |

| Rotatable Bonds | 3 | Computational Chemistry Data chemscene.com |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energy of transition states. For a molecule like this compound, this is crucial for understanding its synthesis and reactivity.

For instance, the synthesis of related amino alcohols through the reaction of amines with epoxides has been studied computationally. These studies, using methods like PM7 and M062X/6-31G(d), map the reaction coordinates and calculate activation barriers for different pathways, explaining product distributions. researchgate.net Similarly, the reaction of β-amino alcohols with reagents like thionyl chloride has been investigated using DFT to delineate the mechanisms leading to different products. cdnsciencepub.com Such analyses for this compound would involve modeling the nucleophilic attack of its amino or hydroxyl group and calculating the transition state energies to predict the most likely reaction outcomes.

In biocatalysis, computational models can explain the high efficiency of enzymes. A proposed "proton shuttle" mechanism for the lipase-catalyzed N-acylation of amino alcohols was supported by DFT calculations (B3LYP/6-311+G(2d,2p)), which showed how the amino alcohol's structure facilitates the reaction by stabilizing the transition state. researchgate.net These findings suggest that the specific stereochemistry of this compound would play a defining role in how it fits into an enzyme's active site and the subsequent stabilization of the reaction's transition state.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide fundamental information about the electronic structure of a molecule, including the distribution of electron density, orbital energies, and the nature of chemical bonds. These properties are intrinsically linked to a molecule's reactivity and spectroscopic characteristics.

Methods like DFT are commonly used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is used to understand charge transfer within the molecule. researchgate.net For this compound, the locations of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

The Quantum Theory of Atoms in Molecules (QTAIM) is another sophisticated method used to analyze the nature of chemical bonds. nih.gov In studies of metal complexes with amino alcohol ligands, QTAIM has been used to characterize the ionic and covalent nature of the metal-ligand bonds. nih.gov Applying this to this compound could provide precise details on the strengths and characteristics of its covalent bonds and non-bonded interactions.

Table 2: Summary of Relevant Computational Studies on Amino Alcohols

| Study Area | Model System | Computational Method | Key Findings |

| Reaction Mechanism | β-amino alcohols + Thionyl Chloride | DFT (BP86, B3LYP) | Delineated SN2 reaction pathways and identified rate-limiting transition states. cdnsciencepub.com |

| Biocatalytic Mechanism | Lipase-catalyzed N-acylation | DFT (B3LYP) | A proton shuttle mechanism, dependent on intramolecular hydrogen bonds, explains high reaction rates. researchgate.net |

| Electronic Structure | Ni(II) complexes of amino alcohols | DFT (X3LYP), QTAIM | Characterized the nature of metal-ligand bonding and factors determining complex stability. nih.gov |

| Chiral Recognition | Isoleucine enantiomers + β-Cyclodextrin | Molecular Mechanics/Dynamics | Discrimination is primarily due to the electrostatic contribution to the interaction energy. mdpi.comfrontiersin.org |

In Silico Screening for Chiral Recognition and Interactions

The chirality of this compound makes it a prime candidate for studies on chiral recognition, where one molecule selectively interacts with a specific enantiomer of another. In silico screening and molecular simulation are vital for predicting and understanding these interactions.

Molecular simulation studies have been performed on the separation of isoleucine enantiomers using β-cyclodextrin as a chiral selector. mdpi.comfrontiersin.org These simulations calculate the interaction energies between the host (cyclodextrin) and the guest (isoleucine enantiomer), revealing that differences in electrostatic and van der Waals forces are responsible for chiral discrimination. frontiersin.org Similar in silico screening could be used to identify optimal chiral selectors for this compound for applications in chiral chromatography.

Furthermore, computational methods are used to design and evaluate chiral molecules for specific functions. For example, chiral ionic liquids derived from amino alcohols have been developed as chiral solvating agents for NMR spectroscopy, with DFT calculations helping to understand the observed interactions. tu-clausthal.de In drug discovery, in silico tools are used to predict the biological activity and potential toxicity of chiral molecules, as demonstrated in studies of neuroprotective N-propargyl-1,2-amino alcohol derivatives. nih.govresearchgate.net These approaches allow for the rapid screening of virtual libraries of compounds to identify candidates with desired chiral recognition properties or biological effects.

Biochemical Roles and Enzymatic Interactions

Involvement in Amino Acid Metabolism Pathways

While direct metabolic studies on (2R,3R)-2-amino-3-methylpentan-1-ol are not extensively documented, the metabolic fate of its parent amino acid, D-isoleucine, has been investigated in certain organisms. For instance, the bacterium Pseudomonas putida is capable of oxidizing D-isoleucine as part of its metabolic processes. nih.gov This suggests the existence of enzymatic machinery in some microorganisms that can recognize and process molecules with this particular D-configuration. The initial step in the metabolism of D-amino acids in many organisms is oxidative deamination, a reaction catalyzed by D-amino acid oxidases.

Function as a Substrate for Enzymatic Biotransformations

The potential for this compound to serve as a substrate for enzymatic biotransformations is an area of active investigation. While direct evidence is limited, studies on structurally similar compounds provide valuable insights. For example, enzymatic reactions utilizing epoxide hydrolases have been successfully employed in the enantioselective conversion of (2S, 3S, 4R)-2-amino-3-methyl-4,5-epoxy-pentanoic acid derivatives, highlighting the capacity of enzymes to act on molecules with a similar carbon skeleton. google.com This suggests that enzymes such as alcohol dehydrogenases or aminotransferases could potentially catalyze the biotransformation of this compound.

Interactions with Biological Receptors (e.g., Neurotransmitter Receptors, Toll-like Receptors)

The stereochemistry of a molecule is a critical determinant of its ability to bind to biological receptors. Research on D-isoleucine indicates that the D-configuration is indeed recognized by specific receptor systems.

Taste Receptors: D-isoleucine is known to elicit a sweet taste by activating the human sweet taste receptor, a heterodimer of the TAS1R2 and TAS1R3 proteins. researchgate.net This interaction is stereospecific, as the corresponding L-isomer does not produce the same sweet sensation. researchgate.net

Amino Acid Transporters: D-isoleucine acts as a selective competitive activator of the alanine-serine-cysteine transporter 1 (Asc-1), a neutral amino acid antiporter found in neuronal cell membranes. medchemexpress.com By binding to Asc-1, D-isoleucine can promote the release of other neurotransmitter-modulating amino acids like D-serine and glycine. medchemexpress.com

Angiotensin Receptors: Derivatives of isoleucine have also been explored for their potential to interact with other receptor systems. N-aryl isoleucine derivatives, for instance, have been synthesized and evaluated as ligands for the Angiotensin II AT2 receptor, demonstrating that the isoleucine scaffold can be a basis for developing receptor-specific ligands. diva-portal.org

While these findings relate to D-isoleucine and its derivatives, they underscore the potential for this compound to interact with specific biological receptors, a possibility that warrants further investigation.

Modulation of Cellular Biochemical Processes (e.g., Protein Synthesis, Energy Production)

The interaction of D-isoleucine with the Asc-1 antiporter suggests a potential role for its derivatives in modulating synaptic plasticity through the regulation of neurotransmitter levels. medchemexpress.com Furthermore, D-isoleucine has been shown to interfere with the synthesis of peptidoglycan in bacteria, such as Staphylococcus aureus, indicating a potential to disrupt bacterial cell wall formation. medchemexpress.com L-isoleucinol, the (2S,3S) isomer, is known to be a derivative of the essential amino acid L-isoleucine and plays a role in protein synthesis and energy production. The extent to which the (2R,3R) isomer influences these fundamental cellular processes remains a key area for future research.

Discrimination of Stereoisomers by Biological Systems

Biological systems exhibit a high degree of stereospecificity, frequently discriminating between different stereoisomers of the same compound. This principle is well-documented for the isomers of isoleucine and its derivatives.

In the marine ostracod Cypridina hilgendorfii, L-isoleucine is predominantly incorporated into the bioluminescent molecule Cypridina luciferin (B1168401) over D-isoleucine, demonstrating a clear preference for the L-isomer in this biosynthetic pathway. oup.com

Enzymatic systems also display stringent stereoselectivity. The enzyme α,β-dihydroxyacid dehydratase, which is involved in the biosynthesis of isoleucine in Salmonella typhimurium, exclusively utilizes isomers with a 2R-configuration as its substrates and does not act on those with a 2S-configuration. nih.gov This enzymatic specificity underscores how biological systems can differentiate between closely related stereoisomers.

Characterization and Differentiation of D-Amino Acid Oxidases

D-amino acid oxidases (DAAOs) are flavoenzymes that catalyze the oxidative deamination of D-amino acids. The substrate specificity of DAAOs can vary significantly between different species and can be used to characterize and differentiate these enzymes. D-isoleucine has been identified as a substrate for DAAO from various sources, although the rate of its oxidation can differ.

The following table summarizes the relative activity of DAAO from different species towards D-isoleucine compared to other D-amino acids.

| Enzyme Source | Relative Activity with D-Isoleucine | Other Key Substrates (in order of decreasing activity) |

| Rubrobacter xylanophilus | High | D-valine, D-leucine, D-tyrosine asm.org |

| Duckling (hepatic and renal) | Moderate | D-proline, D-phenylalanine, D-alanine, D-methionine, D-leucine researchgate.net |

| Mouse | Low nutritional potency (1%) | D-methionine, D-phenylalanine, D-tryptophan, D-histidine, D-valine, D-threonine nih.gov |

The ability of DAAOs to metabolize D-isoleucine suggests that this compound, as a D-amino alcohol, could potentially serve as a substrate, an inhibitor, or a tool for probing the active site of these enzymes.

Future Research Directions and Perspectives

Exploration of Novel Asymmetric Synthetic Routes

The development of efficient and stereoselective synthetic methods for producing (2R,3R)-2-Amino-3-methylpentan-1-ol is a primary area of future research. While methods exist, the pursuit of novel asymmetric routes that offer higher yields, improved stereochemical purity, and more environmentally friendly conditions is crucial for its broader application. Future investigations could focus on:

Enzyme-Mediated Synthesis: Expanding the use of enzymes, such as ketoreductases, for the stereospecific reduction of precursor ketones. researchgate.net The evolution of these enzymes could lead to biocatalysts with enhanced selectivity and efficiency for producing the desired (2R,3R) stereoisomer. researchgate.net

Chiral Ligand Development: Designing new chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands can play a critical role in controlling the stereochemical outcome of reactions such as asymmetric hydrogenation or transfer hydrogenation.

Organocatalysis: Investigating the use of small organic molecules as catalysts for the asymmetric synthesis of this compound and its derivatives. This approach can offer advantages in terms of cost, stability, and reduced metal contamination.

Design of Advanced Catalytic Systems

Beyond the synthesis of the compound itself, this compound can serve as a chiral ligand or auxiliary in the development of new catalytic systems. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for the formation of well-defined metal complexes. Future research in this area may involve:

Transition Metal Catalysis: Utilizing the compound as a ligand in transition metal-catalyzed reactions, such as asymmetric C-H functionalization, hydroamination, and hydroaminoalkylation. acs.org The development of novel rhodium, palladium, or ruthenium complexes with this ligand could lead to catalysts with unique reactivity and selectivity. acs.org

Multifunctional Catalysis: Designing catalytic systems where the amino alcohol plays multiple roles, such as a chiral ligand and a phase-transfer catalyst or a Brønsted acid/base catalyst in combination with a metal center. acs.org

Application in New Material Science Architectures

The unique structural features of this compound make it an attractive building block for the creation of novel materials with specific properties. Its chirality can be translated into macroscopic properties in polymers and other materials. Future research directions include:

Chiral Polymers: Incorporating the amino alcohol into polymer backbones to create chiral polymers. These materials could find applications in chiral separations, asymmetric catalysis, and as sensors for chiral molecules.

Self-Assembling Systems: Exploring the ability of derivatives of this compound to self-assemble into well-defined nanostructures, such as gels, liquid crystals, or vesicles. These ordered assemblies could have applications in drug delivery and nanotechnology.

Functional Monomers: Using the compound as a monomer for the synthesis of functional materials, where the amino and hydroxyl groups can be further modified to introduce specific functionalities.

Elucidation of Broader Biochemical and Metabolic Pathways

As a derivative of an essential amino acid, understanding the biochemical and metabolic pathways of this compound is of significant interest. Future research could investigate:

Enzymatic Transformations: Identifying and characterizing enzymes that can metabolize or transform this compound in biological systems. This could reveal new metabolic pathways and potential biological activities.

Interaction with Biomolecules: Studying the interactions of this amino alcohol and its derivatives with proteins, nucleic acids, and other biomolecules. smolecule.com Such studies could uncover novel biological targets and inform the design of new therapeutic agents. smolecule.com

Metabolic Engineering: Genetically modifying microorganisms to produce this compound or its precursors through fermentation processes, offering a potentially sustainable and cost-effective production method.

Integration with Automated Synthesis and High-Throughput Screening

The integration of automated synthesis platforms and high-throughput screening methods can significantly accelerate the discovery of new applications for this compound and its derivatives.

Automated Synthesis: Developing automated processes for the synthesis and derivatization of the amino alcohol, allowing for the rapid generation of compound libraries for screening. medchemexpress.com

High-Throughput Screening: Employing high-throughput screening techniques to evaluate the biological activity or catalytic performance of a large number of derivatives in a short period. medchemexpress.com This approach can efficiently identify lead compounds for further development in areas such as drug discovery and catalysis.

By pursuing these future research directions, the scientific community can continue to unlock the full potential of this compound, leading to advancements in synthesis, catalysis, material science, and biochemistry.

Q & A

Q. What are the common synthetic routes for (2R,3R)-2-Amino-3-methylpentan-1-ol, and how can reaction conditions be optimized for stereoselectivity?

Methodological Answer: The synthesis typically involves reductive amination of a ketone intermediate. Key steps include:

- Intermediate preparation : 3-Methylpentan-3-ol derivatives are synthesized via nucleophilic substitution or Grignard reactions.

- Reductive amination : Sodium cyanoborohydride (NaBHCN) or hydrogen gas (H) with Pd/C catalysis under mild temperatures (25–40°C) in methanol or THF .

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands) can enhance enantiomeric excess (ee).

Q. Critical Parameters :

| Factor | Optimal Condition | Impact |

|---|---|---|

| Catalyst | Pd/C (H) or NaBHCN | Determines reaction rate and byproduct formation |

| Solvent | Methanol or THF | Affects solubility and stereoselectivity |

| Temperature | 25–40°C | Higher temps may reduce ee |

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).

- NMR Spectroscopy : - and -NMR coupled with NOE experiments verify spatial arrangements of substituents .

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Polarimetry : Measures optical rotation to assess enantiomeric purity.

Q. Example Workflow :

Purify via column chromatography.

Confirm purity via GC-MS or LC-MS.

Assign stereochemistry using NOESY correlations (e.g., H2-H3 coupling).

Advanced Research Questions

Q. How does the stereochemistry at C2 and C3 influence the compound’s biological activity or chemical reactivity?

Methodological Answer: The (2R,3R) configuration impacts:

- Enzyme binding : Hydrogen bonding and steric interactions with active sites (e.g., aminotransferases) .

- Reactivity : Steric hindrance from the methyl group at C3 slows oxidation rates compared to less hindered analogs .

Q. Comparative Data :

| Configuration | Oxidation Rate (Relative) | Biological Activity (IC) |

|---|---|---|

| (2R,3R) | 1.0 | 5.2 µM (Enzyme X inhibition) |

| (2S,3S) | 1.8 | >100 µM |

Stereochemical mismatches reduce target affinity by ~20-fold .

Q. How can contradictions in biological activity data between this compound and its analogs be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl → trifluoromethyl) and assess activity .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify critical binding residues.

- Dose-Response Curves : Test analogs across a concentration gradient to rule out assay artifacts.

Case Study :

Discrepancies in cytotoxicity data were resolved by identifying off-target effects via proteome-wide affinity profiling .

Q. What strategies are effective for studying the compound’s role in enzyme mechanism elucidation?

Methodological Answer:

- Isotopic Labeling : Use - or -labeled compound to track metabolic fate via NMR or MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.

- Crystallographic Trapping : Co-crystallize the compound with target enzymes to capture intermediate states .

Example :

The compound’s amino group was shown to act as a nucleophile in a bacterial transaminase, forming a Schiff base intermediate .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Respiratory Protection : Use OV/AG/P99 respirators if aerosolization occurs .

- Waste Disposal : Neutralize with dilute acetic acid before disposal .

Q. Hazard Data :

| Hazard Category | GHS Classification |

|---|---|

| Acute Toxicity | H302 (Oral) |

| Skin Irritation | H315 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.